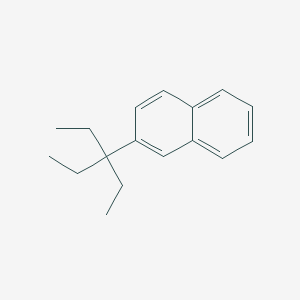

2-(3-Ethylpentan-3-yl)naphthalene

Description

2-(3-Ethylpentan-3-yl)naphthalene is a naphthalene derivative substituted with a branched alkyl group, specifically a 3-ethylpentan-3-yl moiety, at the 2-position of the naphthalene ring. This structure confers unique physico-chemical properties due to the steric bulk and hydrophobicity of the substituent.

Properties

CAS No. |

19990-03-5 |

|---|---|

Molecular Formula |

C17H22 |

Molecular Weight |

226.36 g/mol |

IUPAC Name |

2-(3-ethylpentan-3-yl)naphthalene |

InChI |

InChI=1S/C17H22/c1-4-17(5-2,6-3)16-12-11-14-9-7-8-10-15(14)13-16/h7-13H,4-6H2,1-3H3 |

InChI Key |

CHLBJRAQPPAMIM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethylpentan-3-yl)naphthalene typically involves the alkylation of naphthalene with 3-ethylpentan-3-yl halides under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the naphthalene to form the desired product.

Industrial Production Methods

Industrial production of 2-(3-ethylpentan-3-yl)naphthalene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylpentan-3-yl)naphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: H2 gas with Pd/C catalyst.

Substitution: HNO3 for nitration, H2SO4 for sulfonation, Cl2 or Br2 for halogenation.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Dihydro derivatives.

Substitution: Nitro, sulfo, and halogenated naphthalene derivatives.

Scientific Research Applications

2-(3-Ethylpentan-3-yl)naphthalene has various applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-ethylpentan-3-yl)naphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The compound’s closest structural analogs include naphthalene , 1-methylnaphthalene , and 2-methylnaphthalene . A hypothetical comparison of key properties is outlined below, extrapolated from trends observed in methyl-substituted naphthalenes (Table 1) :

| Property | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene | 2-(3-Ethylpentan-3-yl)naphthalene (Estimated) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 128.17 | 142.20 | 142.20 | ~246.40 |

| Boiling Point (°C) | 218 | 245 | 241 | >300 (due to larger substituent) |

| Water Solubility (mg/L) | 31 | 25 | 26 | <10 (increased hydrophobicity) |

| Log Kow | 3.37 | 3.87 | 3.86 | ~6.0 (predicted) |

Key Observations :

- The bulky 3-ethylpentan-3-yl group significantly increases molecular weight and hydrophobicity compared to methyl-substituted analogs, reducing water solubility and elevating boiling points .

Toxicological Profiles

Toxicological data for 2-(3-Ethylpentan-3-yl)naphthalene are absent in the provided evidence. However, insights can be inferred from studies on naphthalene and its methyl derivatives:

Naphthalene:

- Inhalation Exposure : Causes respiratory effects (e.g., bronchiolar necrosis in rodents) and hematological toxicity (hemolytic anemia) at LOAELs (Lowest Observed Adverse Effect Levels) of 10–30 ppm .

- Metabolism: Rapidly oxidized to reactive epoxides and quinones, contributing to hepatic and renal toxicity .

1-Methylnaphthalene and 2-Methylnaphthalene:

- Toxicity : Generally less acutely toxic than naphthalene but still associated with respiratory irritation and hepatic effects in animal models .

2-(3-Ethylpentan-3-yl)naphthalene (Hypothetical):

- Exposure Routes : Reduced volatility compared to methylnaphthalenes may shift primary exposure routes from inhalation to dermal or oral pathways.

- Metabolism : The branched alkyl group could slow metabolic degradation, leading to prolonged tissue retention. However, steric hindrance might limit enzymatic activation to toxic metabolites .

Environmental Behavior

Regulatory and Analytical Considerations

- Detection : Current methods for naphthalene and methylnaphthalenes (e.g., GC-MS, HPLC) may require modifications to account for the compound’s lower volatility and higher molecular weight .

- Data Gaps: No standardized biomarkers or environmental monitoring data exist for 2-(3-Ethylpentan-3-yl)naphthalene, highlighting a need for targeted studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.